Virescenoside Q
Description
Virescenoside Q is a secondary metabolite isolated from the marine fungus Paragliomastix luzulae (formerly Acremonium striatisporum) strain KMM 4401. It belongs to the virescenoside family, characterized by glycosidic structures with diverse aglycone moieties. Key identification parameters include:
- Molecular formula: C₂₆H₄₂O₇ .
- Retention time (RT): 12.4 minutes (UPLC-MS) .
- Key fragmentation peaks: m/z 301.2159 and 319.2260, corresponding to aglycone fragments formed via in-source dissociation .
This compound is often detected alongside its isomeric forms, which share the same molecular formula but differ in chromatographic behavior and fragmentation patterns .
Properties
Molecular Formula |
C26H42O7 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[[(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3/t16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
MNLKJAWNYVVDPI-BSMMYCGNSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C |
Synonyms |
eta-D-mannopyranosido-19-isopimara-7,15-diene-3beta-ol virescenoside Q |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chromatographic Differentiation
The virescenoside family exhibits structural diversity in glycosidic linkages, aglycone units, and oxygenation patterns. Below is a comparative analysis of Virescenoside Q with closely related compounds (Table 1):
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings from Comparative Studies
Isomerism: this compound is frequently detected with an unknown isomer (peak #5 at 13.3 min, m/z 467.3015) . Differentiation relies on aglycone fragment patterns (m/z 301.2159 vs. 319.2260), suggesting variations in glycosidic cleavage sites.
Functional Group Variation: Virescenosides A and O (C₂₆H₄₂O₈) differ from Q by one additional oxygen atom, likely in hydroxyl or ether linkages .
Co-Occurrence in Fungal Strains: this compound is consistently identified in P. luzulae KMM 4401, alongside B, R/R3, and cyclosporin derivatives . Co-culturing with Penicillium hispanicum KMM 4689 alters metabolite profiles but retains Q production .
Analytical Challenges
- Spectral Databases: Public databases like GNPS lack comprehensive entries for virescenosides, necessitating in-house spectral libraries for confident identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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